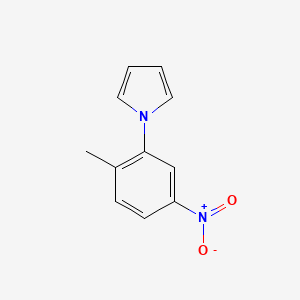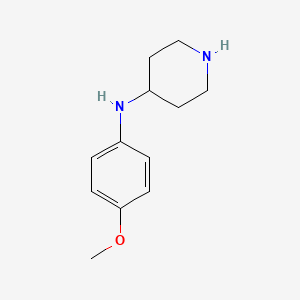
1-(2-甲基-5-硝基苯基)-1H-吡咯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a pyrrole derivative. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom. The 2-methyl-5-nitrophenyl group attached to the pyrrole ring suggests that this compound may have interesting chemical properties due to the electron-donating methyl group and the electron-withdrawing nitro group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the addition of the 2-methyl-5-nitrophenyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The 2-methyl-5-nitrophenyl group would add additional complexity to the molecule’s structure .Chemical Reactions Analysis
As a pyrrole derivative, this compound would likely participate in electrophilic substitution reactions. The presence of the nitro group might make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrrole derivatives are relatively stable due to the aromaticity of the pyrrole ring. The presence of the nitro group might make the compound more polar .科学研究应用
Antibacterial Activity
One of the prominent applications of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole derivatives is in the field of antibacterial research. Derivatives such as 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide have shown excellent antibacterial properties. They have been tested against various bacterial strains like S. aureus, L. monocytogenes, E. coli, and P. aeruginosa, demonstrating minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 7.8 and 15.6 µg/mL, respectively .
Drug Discovery
The compound’s derivatives are significant in drug discovery, particularly due to their presence in heterocycles, which are common structural units in marketed drugs. The ability of these derivatives to exhibit substituents around a core scaffold in defined three-dimensional representations makes them valuable in mimicking natural products like nucleic acids, amino acids, and vitamins .
Polymer Chemistry
In polymer chemistry, the derivatives of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole can be used in the synthesis of polyurethane foams. The presence of a nitro group and the potential for further functionalization make these compounds suitable for creating polymers with specific properties, such as increased thermal stability or altered mechanical strength .
Organic Synthesis
This compound is also used in organic synthesis, particularly in reactions at the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in creating complex organic molecules .
作用机制
Target of Action
It’s known that similar compounds have demonstrated antibacterial activity .
Mode of Action
It’s known that similar compounds interact with bacterial cells, leading to their inhibition .
Biochemical Pathways
It’s known that similar compounds have demonstrated antibacterial activity, suggesting they may interfere with essential bacterial processes .
Result of Action
The 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide and its 4-sulfamoylphenyl analogue have demonstrated excellent antibacterial activity with MIC and MBC values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes . This suggests that 1-(2-methyl-5-nitrophenyl)-1H-pyrrole may have similar effects.
未来方向
属性
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-9-4-5-10(13(14)15)8-11(9)12-6-2-3-7-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBOAUNBXJQBMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538039 |
Source


|
| Record name | 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94009-16-2 |
Source


|
| Record name | 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)









![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)


